molecular formula C15H15BO5 B2568880 3-(Benzyloxy)-5-(methoxycarbonyl)phenylboronic acid CAS No. 2377608-44-9

3-(Benzyloxy)-5-(methoxycarbonyl)phenylboronic acid

Cat. No. B2568880
CAS RN: 2377608-44-9
M. Wt: 286.09
InChI Key: KTUCVFRAZQCPNK-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-5-(methoxycarbonyl)phenylboronic acid is a chemical compound used in scientific research. It is a boronic acid derivative that has gained attention due to its potential applications in medicinal chemistry.

Mechanism of Action

Target of Action

The primary target of 3-(Benzyloxy)-5-(methoxycarbonyl)phenylboronic acid Boronic acids and their esters, including this compound, are highly considered for the design of new drugs and drug delivery devices .

Mode of Action

The mode of action of 3-(Benzyloxy)-5-(methoxycarbonyl)phenylboronic acid involves a process known as protodeboronation . This process is a radical approach that involves the removal of a boron atom from the boronic ester .

Biochemical Pathways

The biochemical pathways affected by 3-(Benzyloxy)-5-(methoxycarbonyl)phenylboronic acid The compound is involved in a valuable transformation known as anti-markovnikov alkene hydromethylation .

Pharmacokinetics

The pharmacokinetics of 3-(Benzyloxy)-5-(methoxycarbonyl)phenylboronic acid It’s important to note that boronic acids and their esters are only marginally stable in water . Therefore, their Absorption, Distribution, Metabolism, and Excretion (ADME) properties may be influenced by this factor .

Result of Action

The result of the action of 3-(Benzyloxy)-5-(methoxycarbonyl)phenylboronic acid The protodeboronation process it’s involved in has been used in the formal total synthesis of δ- ( r )-coniceine and indolizidine 209b .

Action Environment

The action of 3-(Benzyloxy)-5-(methoxycarbonyl)phenylboronic acid is influenced by environmental factors such as pH. The rate of hydrolysis of boronic esters, including this compound, is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may be influenced by the pH of its environment .

properties

IUPAC Name

(3-methoxycarbonyl-5-phenylmethoxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BO5/c1-20-15(17)12-7-13(16(18)19)9-14(8-12)21-10-11-5-3-2-4-6-11/h2-9,18-19H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTUCVFRAZQCPNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)OCC2=CC=CC=C2)C(=O)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzyloxy)-5-(methoxycarbonyl)phenylboronic acid

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